molecular formula C19H16ClN3O2S B2734388 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034527-45-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2734388
CAS RN: 2034527-45-0
M. Wt: 385.87
InChI Key: GNQHRZJXISAJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also includes a 3-chloropyridin-4-yl group and a 2-phenylthiazol-4-yl group.


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called “pseudorotation” .

Scientific Research Applications

Nonlinear Optics

CPP has garnered attention due to its remarkable nonlinear optical (NLO) properties. Researchers have explored its potential for second harmonic generation (SHG) and third harmonic generation (THG) studies. At five different characteristic wavelengths, CPP demonstrates superior static and dynamic polarizability compared to standard urea. Specifically, its SHG and THG values are 56 and 158 times higher than urea, respectively, at a wavelength of 1064.13 nm .

Electrooptic Devices

Given its strong charge transfer capabilities, CPP holds promise in optoelectronic device fabrication. Its HOMO-LUMO gap (approximately 4 eV) and electrostatic potential maps contribute to its suitability for applications such as optical switching, optical logic, memory devices, and signal processing .

Anti-Fibrotic Activities

While not directly related to its optical properties, CPP derivatives have shown interesting biological effects. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Larvicidal Activity

CPP derivatives with a 3-chloropyridin-2-yl-1H-pyrazole moiety have been synthesized and tested against Helicoverpa armigera and Plutella xylostella. Some of these compounds exhibit remarkable larvicidal activity, highlighting their potential in pest control .

Computational Studies

Researchers have employed computational approaches to optimize CPP’s molecular geometry, vibrational modes, and excitation energy. These studies provide valuable insights into its structure-property relationships and guide its practical applications .

Drug Discovery

Considering CPP’s unique chemical structure, it may serve as a scaffold for designing novel drug candidates. Exploring its interactions with biological targets could lead to the development of therapeutic agents .

Future Directions

Pyrrolidine derivatives are widely used in drug discovery due to their versatile structure . Future research could explore the potential biological activities of this specific compound and its derivatives.

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-15-10-21-8-6-17(15)25-14-7-9-23(11-14)19(24)16-12-26-18(22-16)13-4-2-1-3-5-13/h1-6,8,10,12,14H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQHRZJXISAJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.